molecular formula C15H11NO B14220533 3-Imino-1,2-diphenylprop-2-en-1-one CAS No. 827613-83-2

3-Imino-1,2-diphenylprop-2-en-1-one

Katalognummer: B14220533
CAS-Nummer: 827613-83-2
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: QRPFQEOEIMVZOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Imino-1,2-diphenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-1,2-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-Imino-1,2-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chalcones, alcohols, amines, and oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Imino-1,2-diphenylprop-2-en-1-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Imino-1,2-diphenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the inhibition of enzymes and proteins involved in various biological processes, contributing to its antimicrobial, anticancer, and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

3-Imino-1,2-diphenylprop-2-en-1-one can be compared with other similar compounds, such as:

    1,3-Diphenylprop-2-en-1-one: Similar structure but lacks the imino group, resulting in different chemical and biological properties.

    3-Amino-1,3-diphenylprop-2-en-1-one: Contains an amino group instead of an imino group, leading to variations in reactivity and applications.

    1,3-Diphenylprop-2-yn-1-one:

The uniqueness of this compound lies in its imino group, which imparts distinct reactivity and biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

827613-83-2

Molekularformel

C15H11NO

Molekulargewicht

221.25 g/mol

InChI

InChI=1S/C15H11NO/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,16H

InChI-Schlüssel

QRPFQEOEIMVZOR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C=N)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.